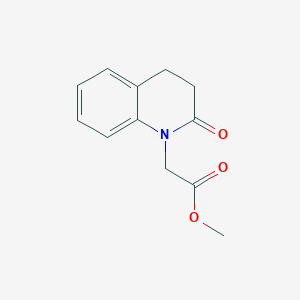

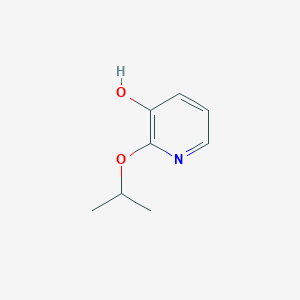

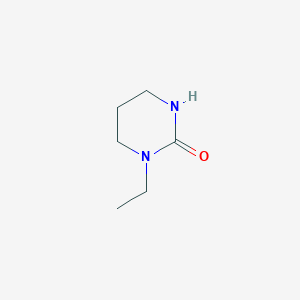

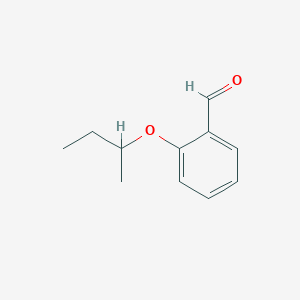

1-Ethyltetrahydropyrimidin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyltetrahydropyrimidin-2(1H)-one, commonly referred to as 1-ethyl-THP, is an organic compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a versatile compound that has been used in the synthesis of various compounds, in the study of biochemical and physiological processes, and in the development of drugs and other therapeutic agents.

科学的研究の応用

Synthesis and Catalysis

Research has focused on the synthesis of dihydropyrimidin-2(1H)-ones and their derivatives through environmentally friendly conditions and novel methods. For instance, Aleksandra Kęciek et al. (2020) developed a procedure for synthesizing 3,4-dihydropyrimidin-2(1H)-ones using alcohols as starting materials in aqueous media. This method emphasizes therapeutic and pharmacological properties of the synthesized derivatives, aiming for a tandem process meeting pharmaceutical chemistry requirements (Kęciek et al., 2020).

Mechanistic Insights and Methodological Advancements

The role of ionic liquids in promoting multicomponent reactions has been studied, with A. R. Gholap et al. (2004) reporting the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones at ambient temperature under ultrasound irradiation. This study suggests a mechanistic pathway and highlights the efficiency of ionic liquids in these reactions (Gholap et al., 2004).

Biological Applications

The compound and its related derivatives have been explored for their biological and pharmacological properties. For instance, H. Munier-Lehmann et al. (2015) described the antiviral properties of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which led to a significant improvement in antiviral activity. This study underscores the importance of the pyrimidine structure in developing antiviral agents (Munier-Lehmann et al., 2015).

Green Chemistry and Sustainability

Efforts to synthesize dihydropyrimidin-2(1H)-ones through green chemistry principles have been documented. Jing-jun Ma et al. (2007) highlighted a one-pot synthesis catalyzed by acidic ionic liquid, demonstrating the method's efficiency and environmental friendliness (Ma et al., 2007).

作用機序

Target of Action

Similar compounds have been found to target the fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

Compounds with similar structures have been reported to exhibit inhibitory activity against fgfrs . They interact with these receptors, inhibiting their function and leading to changes in cell proliferation and migration .

Biochemical Pathways

Fgfr inhibitors generally affect signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

Similar compounds have been found to inhibit cell proliferation and induce apoptosis in certain cancer cells .

特性

IUPAC Name |

1-ethyl-1,3-diazinan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-8-5-3-4-7-6(8)9/h2-5H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSPZYVXETVRMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)